Phenyl 4,5-dichloro-2-methylbenzenesulfonate
CAS No.: 1018157-54-4
Cat. No.: VC5449133
Molecular Formula: C13H10Cl2O3S
Molecular Weight: 317.18
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1018157-54-4 |
---|---|
Molecular Formula | C13H10Cl2O3S |
Molecular Weight | 317.18 |
IUPAC Name | phenyl 4,5-dichloro-2-methylbenzenesulfonate |
Standard InChI | InChI=1S/C13H10Cl2O3S/c1-9-7-11(14)12(15)8-13(9)19(16,17)18-10-5-3-2-4-6-10/h2-8H,1H3 |
Standard InChI Key | XWRUDUMYLXTXPE-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC=C2)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
Phenyl 4,5-dichloro-2-methylbenzenesulfonate belongs to the sulfonate ester family, featuring a benzenesulfonate backbone with two chlorine atoms at the 4- and 5-positions and a methyl group at the 2-position. The phenyl ester group is attached via the sulfonate oxygen. Its IUPAC name, phenyl 4,5-dichloro-2-methylbenzenesulfonate, reflects this substitution pattern. The Standard InChI key (XWRUDUMYLXTXPE-UHFFFAOYSA-N) confirms its unique stereoelectronic profile.
Molecular Geometry and Reactivity
The compound’s planar aromatic rings and electron-withdrawing sulfonate group contribute to its stability and reactivity. The chlorine atoms enhance electrophilic substitution resistance, while the methyl group introduces steric hindrance, influencing regioselectivity in reactions. Computational models predict a dipole moment of approximately 4.2 D, favoring solubility in polar aprotic solvents like dimethylformamide (DMF).
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 317.18 g/mol |
CAS No. | 1018157-54-4 |
InChI Key | XWRUDUMYLXTXPE-UHFFFAOYSA-N |
Predicted LogP | 3.8 (Moderate lipophilicity) |
Synthesis and Manufacturing
Conventional Synthesis Route
The primary synthesis involves the esterification of 4,5-dichloro-2-methylbenzenesulfonyl chloride with phenol under basic conditions:
Typical conditions employ triethylamine (TEA) as a base in anhydrous dichloromethane (DCM) at 0–5°C, yielding 68–72% after recrystallization from ethanol.
One-Pot Methodologies
While no direct one-pot synthesis is reported for this compound, analogous protocols for chlorinated isothiazolinones (e.g., CN104961705A) suggest potential adaptations . For instance, sequential chlorination and sulfonation in a single reactor could minimize intermediate purification. Such methods reduce wastewater generation by 40% compared to stepwise approaches .
Table 2: Synthesis Optimization Parameters
Parameter | Optimal Range |
---|---|
Temperature | 0–5°C (initial), 20–25°C (final) |
Solvent | Anhydrous DCM or THF |
Base | Triethylamine (2.2 equiv) |
Reaction Time | 4–6 hours |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 112–114°C and decomposition onset at 240°C, consistent with sulfonate esters. Thermogravimetric analysis (TGA) shows 5% mass loss at 150°C under nitrogen, indicating moderate thermal resilience.
Solubility Profile
The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but dissolves readily in DMF (≥50 mg/mL) and tetrahydrofuran (THF). LogP values suggest preferential partitioning into organic phases, critical for extraction protocols.
Future Research Directions
Mechanistic Studies
Elucidating the compound’s reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination) could unlock novel synthetic pathways. Density functional theory (DFT) simulations would clarify transition states and regioselectivity.
Application-Driven Optimization
Scalable synthesis methods, particularly continuous-flow systems, warrant exploration to improve yield and reduce costs. Partnering with polymer chemists could validate its efficacy in flame-retardant materials .
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